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Introduction
Noribogaine (12-hydroxyibogamine) is the principal and long-acting psychoactive metabolite of

ibogaine, an indole alkaloid derived from the West African shrub Tabernanthe iboga.[1] While

ibogaine has garnered interest for its purported anti-addictive properties, its clinical application

is hampered by hallucinogenic effects and safety concerns, including cardiotoxicity.[2][3]

Noribogaine is thought to mediate many of the therapeutic, anti-addictive effects of its parent

compound but with a potentially more favorable safety and psychoactive profile.[3][4] Unlike

ibogaine, noribogaine does not appear to produce intense psychedelic or oneirogenic (dream-

like) states at doses studied in humans, nor is it associated with the tremorigenic effects of

ibogaine.[5] This technical guide provides an in-depth summary of the current understanding of

noribogaine's psychoactive effects, focusing on its complex pharmacodynamics, preclinical

behavioral data, and the methodologies used in its evaluation.

Pharmacodynamics: A Multi-Target Profile
Noribogaine's psychoactive effects are underpinned by its interaction with multiple

neurotransmitter systems. Its binding profile is distinct from ibogaine, exhibiting higher affinity

for opioid receptors and the serotonin transporter.[6][5][7]
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Noribogaine's most distinctive pharmacological feature is its activity at opioid receptors,

particularly the kappa-opioid receptor (KOR).[8]

Kappa-Opioid Receptor (KOR): Noribogaine is a G-protein biased agonist of the KOR.[9][8] It

potently activates the G-protein signaling pathway, which is associated with analgesic and

anti-addictive effects, but only weakly engages the β-arrestin pathway, which is hypothesized

to mediate the dysphoric and anxiogenic effects typically associated with KOR activation.[8]

In fact, at the β-arrestin pathway, it acts as a functional antagonist.[8] This biased agonism is

a key differentiator from typical KOR agonists and may explain its lack of aversive effects.[9]

Mu-Opioid Receptor (MOR): Noribogaine acts as a weak antagonist at the MOR.[9][8][10]

While early reports suggested full agonist activity, functional assays and human studies have

not demonstrated classic mu-agonist effects like respiratory depression.[4][10][11]

Delta-Opioid Receptor (DOR): Noribogaine has a lower affinity for the DOR compared to

KOR and MOR.[7]
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Interaction with the Serotonergic System
Noribogaine is a potent, non-competitive inhibitor of the serotonin transporter (SERT), leading

to increased extracellular serotonin levels.[6][2][5][10] Its potency for SERT is significantly

greater than that of ibogaine.[1][12] This mechanism is shared with selective serotonin

reuptake inhibitors (SSRIs) and likely contributes to the antidepressant-like effects observed in

preclinical models.[10][13] Structural studies show that noribogaine stabilizes the inward-open

conformation of SERT, a distinct mechanism from SSRIs which stabilize an outward-open

state.[14][15]

Interaction with Other Systems
Glutamatergic System: Similar to its parent compound, noribogaine is a weak N-methyl-D-

aspartate (NMDA) receptor antagonist, though it has a lower affinity than ibogaine.[6][5] This

action may contribute to its anti-addictive properties by modulating synaptic plasticity

involved in craving and withdrawal.[10]

Dopaminergic System: Noribogaine binds to the dopamine transporter (DAT) but is

significantly less potent at inhibiting dopamine reuptake compared to serotonin reuptake.[2]

[12] Preclinical studies show it can decrease extracellular dopamine levels in the nucleus

accumbens, an effect similar to ibogaine.[10][12]

Neurotrophic Factors: Both noribogaine and ibogaine have been shown to increase the

expression of glial cell line-derived neurotrophic factor (GDNF) in the ventral tegmental area

(VTA).[3][16] This upregulation is a key mechanism implicated in the reduction of alcohol

self-administration in animal models.[3][17]

Cholinergic System: Noribogaine, like ibogaine, is an antagonist of the α3β4 nicotinic

acetylcholine receptor (nAChR), which is implicated in the rewarding effects of nicotine and

other drugs.[16][18]

Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding noribogaine's interaction

with various CNS targets.

Table 1: Receptor Binding Affinities (Ki, µM)
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Target
Noribogaine (Ki,
µM)

Ibogaine (Ki, µM) Reference(s)

Kappa-Opioid
Receptor

0.96 3.77 [7]

Mu-Opioid Receptor 2.66 11.04 [7]

Delta-Opioid Receptor 24.72 > 100 [7]

Serotonin Transporter

(SERT)
0.04 (IC50) ~4-5 (IC50) [12]

Dopamine Transporter

(DAT)
2.05 ~1-3 [6][19]

NMDA Receptor Weak antagonist Weak antagonist [6]

| Sigma-2 Receptor | No binding | Binds |[6] |

Table 2: Functional Activity of Noribogaine

Target &
Pathway

Assay Type Metric Value Reference(s)

KOR G-Protein
Activation

GDP-GTP
Exchange

EC50 9 µM [8]

KOR G-Protein

Activation

Efficacy vs.

Dynorphin A
Emax 75% [8]

KOR β-Arrestin

Recruitment
β-Arrestin Assay

Efficacy vs.

Dynorphin A
12% [8]

KOR β-Arrestin

Recruitment

Functional

Antagonism
IC50 1 µM [8]

| MOR G-Protein & β-Arrestin | Functional Antagonism | Ke | 20 µM |[9][8] |

Preclinical and Human Psychoactive Effects
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Preclinical Behavioral Models
Animal studies demonstrate that noribogaine shares ibogaine's anti-addictive profile but lacks

some of its adverse effects.

Drug Self-Administration: Systemic administration of noribogaine reduces self-administration

of morphine and cocaine in rats, with effects lasting for an extended period.[3][12] It also

decreases ethanol self-administration when infused directly into the VTA.[3]

Opioid Withdrawal: In mice, oral noribogaine dose-dependently reduces the somatic signs of

naloxone-precipitated morphine withdrawal.[20]

Locomotor Activity and Side Effects: Unlike ibogaine, noribogaine does not induce tremors or

ataxia in rodents.[3] It also antagonizes the motor stimulant effect of morphine.[20]

Sleep and Wakefulness: In rats, noribogaine promotes wakefulness and suppresses REM

sleep, effects that are likely mediated by its potent SERT inhibition.[5]

Human Studies
Human data on noribogaine is limited. A Phase I ascending-dose study in healthy male

volunteers administered single oral doses of 3-60 mg.[11]

Psychoactivity: At these doses, noribogaine was found to be safe and well-tolerated, with no

mu-opioid agonist effects or the classic psychedelic/hallucinogenic effects associated with

high-dose ibogaine.[21][11]

Opioid Withdrawal: A randomized, placebo-controlled trial failed to find a significant reduction

in opioid withdrawal symptoms at the doses tested.[21][22] Researchers suggest the doses

may have been too low to achieve therapeutic anti-withdrawal effects.[22]

Key Experimental Methodologies
The characterization of noribogaine's psychoactive profile relies on a range of established in

vitro and in vivo experimental protocols.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3783954/
https://s3.ca-central-1.amazonaws.com/ibosafe-pdf-resources/Toward+a+Safer+Drug/Ibogaine+and+noribogaine_comparing+parent+compound+to+metabolite.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3783954/
https://www.researchgate.net/publication/299646212_Oral_noribogaine_shows_high_brain_uptake_and_anti-withdrawal_effects_not_associated_with_place_preference_in_rodents
https://pmc.ncbi.nlm.nih.gov/articles/PMC3783954/
https://www.researchgate.net/publication/299646212_Oral_noribogaine_shows_high_brain_uptake_and_anti-withdrawal_effects_not_associated_with_place_preference_in_rodents
https://www.biorxiv.org/content/10.1101/2023.07.26.550725v1.full-text
https://pubmed.ncbi.nlm.nih.gov/25279818/
https://akjournals.com/view/journals/2054/1/1/article-p20.xml
https://pubmed.ncbi.nlm.nih.gov/25279818/
https://akjournals.com/view/journals/2054/1/1/article-p20.xml
https://blossomanalysis.com/papers/the-antiaddictive-effects-of-ibogaine-a-systematic-literature-review-of-human-studies/
https://blossomanalysis.com/papers/the-antiaddictive-effects-of-ibogaine-a-systematic-literature-review-of-human-studies/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362567?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Characterization

In Vivo Evaluation (Animal Models)

Clinical Evaluation

1. Radioligand Binding Assays
(Determine Ki at various receptors:

Opioid, SERT, DAT, NMDA)

2. Functional Assays
(Determine EC50, IC50, Emax)

[35S]GTPγS Binding
(Measures G-protein activation)

β-Arrestin Recruitment
(Measures β-arrestin signaling)

Transporter Uptake Assays
(Measures SERT/DAT inhibition)

3. Pharmacokinetics
(Measure brain/blood levels

and half-life)

4. Behavioral Models

Drug Self-Administration
(Tests anti-addictive potential)

Precipitated Withdrawal
(Tests effect on withdrawal signs)

Polysomnography (EEG/EMG)
(Measures sleep/wake effects)

5. Phase I Human Trials
(Safety, tolerability, PK/PD

in healthy volunteers)

Click to download full resolution via product page

Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of

a compound for a specific receptor or transporter. The protocol involves incubating

membrane preparations from tissues expressing the target of interest with a radiolabeled
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ligand that is known to bind to the site. The ability of noribogaine to displace the radioligand

is measured at various concentrations, allowing for the calculation of its inhibitory constant

(Ki).[7][19]

Functional Assays ([³⁵S]GTPγS Binding & β-Arrestin Recruitment): These assays measure

the functional consequence of receptor binding.

[³⁵S]GTPγS binding assesses G-protein activation. In the presence of an agonist like

noribogaine at the KOR, the G-protein exchanges GDP for radiolabeled [³⁵S]GTPγS. The

amount of radioactivity incorporated is proportional to the degree of G-protein activation,

allowing for determination of potency (EC50) and efficacy (Emax).[9][23]

β-Arrestin recruitment assays measure the recruitment of β-arrestin protein to the receptor

upon activation. This is often done using techniques like Bioluminescence Resonance

Energy Transfer (BRET), where the receptor and β-arrestin are tagged with a luciferase

and a fluorescent protein, respectively. Agonist-induced proximity results in an energy

transfer, which can be quantified.[9]

Operant Self-Administration: This is a key behavioral model to assess the anti-addictive

potential of a drug. Animals (typically rats) are trained to perform an action, such as pressing

a lever, to receive an infusion of a drug of abuse (e.g., morphine, cocaine). After establishing

stable self-administration, the effect of a test compound like noribogaine on the rate of lever

pressing is measured to determine if it reduces the motivation to seek the drug.[3]

Polysomnography: To study effects on sleep and wakefulness, animals are surgically

implanted with electrodes to record electroencephalography (EEG) and electromyography

(EMG). Following administration of noribogaine, continuous recordings are collected and

scored to quantify time spent in wakefulness, slow-wave sleep, and REM sleep.[5]

Conclusion: A Unique Psychoactive Profile
Noribogaine presents a complex and unique pharmacological profile that distinguishes it from

both its parent compound, ibogaine, and traditional psychedelic or opioid compounds. Its

psychoactive effects are not characterized by the intense hallucinatory experiences of classic

psychedelics but are instead driven by a nuanced interplay between several key neural

systems.
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The primary mechanisms driving its effects are hypothesized to be:

Biased KOR agonism, which may reduce drug craving and withdrawal without producing the

negative affective states of other KOR agonists.

Potent SERT inhibition, likely contributing to antidepressant effects and alterations in sleep

architecture.[5][10]

Upregulation of GDNF, which may mediate long-term reductions in drug and alcohol seeking

behavior.[3]

Weak NMDA and nAChR antagonism, providing additional, subtle modulation of pathways

involved in addiction.[6][16]

In summary, noribogaine is not a classic psychedelic but a multi-target neuromodulator. Its

unique combination of biased KOR agonism and potent SERT inhibition, coupled with a lack of
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the overt psychoactive and toxic effects of ibogaine, makes it a compelling candidate for further

investigation in the development of novel pharmacotherapies for substance use disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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